molecular formula C15H14FN3O2S B2484146 N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953259-65-9

N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2484146
CAS No.: 953259-65-9
M. Wt: 319.35
InChI Key: FZLOPSXSHVZOAY-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H14FN3O2S and its molecular weight is 319.35. The purity is usually 95%.
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Biological Activity

N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H13FN4O1S\text{C}_{14}\text{H}_{13}\text{F}\text{N}_4\text{O}_1\text{S}

This compound features a thiazole-pyrimidine core which is known for various biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing thiazole and pyrimidine rings have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

CompoundTarget BacteriaIC50 (μM)
Compound AE. coli158.5 ± 12.5
Compound BS. aureus120.0 ± 10.0

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its interactions with cyclooxygenase (COX) enzymes. Compounds with similar structures have shown to inhibit COX enzymes effectively:

CompoundCOX Inhibition (IC50 μM)Comparison Drug (Celecoxib)
Compound C0.04 ± 0.010.04 ± 0.01
Compound D0.05 ± 0.020.04 ± 0.01

These findings suggest that the compound may possess similar anti-inflammatory properties.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins.
  • Antibacterial Mechanism : The thiazole and pyrimidine moieties may disrupt bacterial cell wall synthesis or function by targeting specific enzymes involved in these processes.

Case Studies

A review of literature reveals several case studies where similar compounds have been tested for biological activity:

  • Study on Antimicrobial Effects : A study demonstrated that thiazole-pyrimidine derivatives exhibited significant antibacterial properties against resistant strains of bacteria .
  • Anti-inflammatory Studies : Research indicated that certain derivatives showed promising results in reducing inflammation in animal models through the inhibition of COX pathways .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2S/c16-11-3-1-10(2-4-11)8-18-13(20)7-12-9-22-15-17-6-5-14(21)19(12)15/h1-6,12H,7-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLOPSXSHVZOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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